molecular formula C12H11NO3 B1410553 Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate CAS No. 1388033-03-1

Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate

Cat. No.: B1410553
CAS No.: 1388033-03-1
M. Wt: 217.22 g/mol
InChI Key: DONWGHJVALLIQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with activated alkynes in the presence of a catalyst such as PPh3 . Another method includes the use of aromatic amines and diethyl acetylenedicarboxylate, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique substitution pattern, which can influence its chemical reactivity and biological activity . This makes it a valuable compound for specific research and industrial applications.

Biological Activity

Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of the Compound

This compound is part of the quinoline family, known for their biological activities. Its structure allows for interactions with various biological targets, making it a valuable compound in drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate biochemical pathways by binding to molecular targets, which can lead to various therapeutic effects. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated effectiveness against multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus .
  • Antiviral Properties : The compound has also been evaluated for its antiviral activity. In vitro studies indicated that it could inhibit the replication of viruses such as Hepatitis B .
  • Antioxidant Activity : Quinoline derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .

Data Table: Biological Activities of this compound

Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AntibacterialStreptococcus pneumoniae2 µM
AntibacterialStaphylococcus aureus1 µM
AntiviralHepatitis B Virus10 µM
AntioxidantHuman Cell LinesNot specified

Case Studies

  • Antibacterial Efficacy : A study focused on the synthesis and evaluation of quinoline derivatives highlighted the potent antibacterial activity of this compound against resistant strains. The study utilized both in vitro assays and murine models to demonstrate efficacy .
  • Antiviral Screening : Another research effort investigated the antiviral potential against Hepatitis B. The compound was found to significantly reduce viral load in cell cultures at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for viral infections .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between this compound and its biological targets. These studies revealed that the compound binds effectively to active sites on enzymes involved in viral replication and bacterial metabolism .

Properties

IUPAC Name

methyl 8-methyl-4-oxo-1H-quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-8(12(15)16-2)3-4-9-10(14)5-6-13-11(7)9/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONWGHJVALLIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate

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